molecular formula C10H24O3Si B1582021 Methyltripropoxysilane CAS No. 5581-66-8

Methyltripropoxysilane

Cat. No.: B1582021
CAS No.: 5581-66-8
M. Wt: 220.38 g/mol
InChI Key: RJMRIDVWCWSWFR-UHFFFAOYSA-N
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Description

Methyltripropoxysilane is an organosilicon compound with the chemical formula CH₃Si(OCH₂CH₂CH₃)₃. It is a colorless liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of coatings, adhesives, and sealants .

Scientific Research Applications

Methyltripropoxysilane has a wide range of applications in scientific research and industry:

Safety and Hazards

Methyltripropoxysilane is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3). Safety precautions include avoiding heat/sparks/open flames/hot surfaces and ensuring good ventilation. In case of contact with skin or eyes, immediate rinsing with water is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyltripropoxysilane can be synthesized through the reaction of methyltrichlorosilane with propanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{SiCl}_3 + 3\text{C}_3\text{H}_7\text{OH} \rightarrow \text{CH}_3\text{Si(OCH}_2\text{CH}_2\text{CH}_3)_3 + 3\text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Methyltripropoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.

  • Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and alcohols. [ \text{CH}_3\text{Si(OCH}_2\text{CH}_2\text{CH}_3)_3 + 3\text{H}_2\text{O} \rightarrow \text{CH}_3\text{Si(OH)}_3 + 3\text{C}_3\text{H}_7\text{OH} ]

  • Condensation: The silanols formed from hydrolysis can further condense to form siloxane bonds. [ 2\text{CH}_3\text{Si(OH)}_3 \rightarrow \text{CH}_3\text{Si-O-Si(OH)}_2\text{CH}_3 + \text{H}_2\text{O} ]

  • Substitution: this compound can undergo substitution reactions with various nucleophiles, replacing the propoxy groups with other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include water, alcohols, and bases such as pyridine. The reactions are typically carried out under ambient conditions, although elevated temperatures may be used to increase reaction rates .

Major Products: The major products formed from these reactions include silanols, siloxanes, and substituted silanes, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Methyltrimethoxysilane (CH₃Si(OCH₃)₃)
  • Methyltriethoxysilane (CH₃Si(OC₂H₅)₃)
  • Methyltriacetoxysilane (CH₃Si(OCOCH₃)₃)

Comparison: Methyltripropoxysilane is unique in its use of propoxy groups, which provide different reactivity and solubility properties compared to methoxy, ethoxy, and acetoxy groups. The longer propoxy chains can influence the compound’s hydrophobicity and compatibility with various substrates, making it suitable for specific applications where other similar compounds may not perform as well .

Properties

IUPAC Name

methyl(tripropoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24O3Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMRIDVWCWSWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCO[Si](C)(OCCC)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063955
Record name Silane, methyltripropoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5581-66-8
Record name Methyltripropoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5581-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, methyltripropoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581668
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Record name Silane, methyltripropoxy-
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Record name Silane, methyltripropoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltripropoxysilane
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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